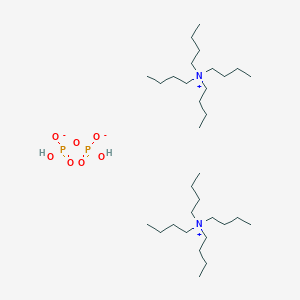

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate

描述

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is a chemical compound with the molecular formula C32H74N2O7P2. It is commonly used as a biochemical reagent and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its role in the synthesis of nucleotide 5’-O-triphosphates, which are essential for various biochemical processes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate typically involves the reaction of tetrabutylammonium bromide with pyrophosphoric acid. The reaction proceeds as follows:

- Tetrabutylammonium bromide reacts with pyrophosphoric acid to form tetrabutylammonium pyrophosphate.

- The resulting tetrabutylammonium pyrophosphate is then treated with an appropriate hydroxide, such as ammonium hydroxide or sodium hydroxide, under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored under inert gas and at low temperatures to prevent degradation .

化学反应分析

Phosphorylation Reactions

BTAP is extensively used to phosphorylate nucleotide precursors, forming nucleoside triphosphates essential for nucleic acid synthesis. This reaction typically involves:

-

Reagents : Nucleoside monophosphates or diphosphates, BTAP as the phosphate donor.

-

Conditions : Anhydrous solvents (e.g., DMF or DMSO) under inert atmosphere (N₂ or Ar) at ambient to mild heating (25–40°C) .

-

Mechanism : The pyrophosphate group transfers a phosphate unit to the nucleoside, forming a triphosphate via nucleophilic substitution.

Example Reaction

5'-Hydroxyl oligonucleotides react with BTAP to yield 5'-triphosphates after cleavage from solid-phase supports :

textOligonucleotide-5'-OH + BTAP → Oligonucleotide-5'-triphosphate

This method achieves high-purity triphosphates (>95%) with yields exceeding 80% .

Phase-Transfer Catalysis

BTAP enhances reaction efficiency in biphasic systems by shuttling reactants between organic and aqueous phases. Applications include:

-

Organic Synthesis : Catalyzing alkylation and acylation reactions.

-

Electrochemical Systems : Serving as an electrolyte additive to improve ion mobility in batteries .

Key Features

-

Solubility : Tetrabutylammonium ions increase BTAP’s solubility in nonpolar solvents.

-

Stability : Degrades above 60°C or in acidic/basic conditions, requiring storage under inert gas at <0°C .

Substitution Reactions

BTAP participates in ligand-exchange reactions, replacing its pyrophosphate group with other anions (e.g., halides or sulfates). For example:

-

Heavy Metal Remediation : BTAP complexes with metal ions (e.g., Pb²⁺, Cd²⁺) via phosphate-metal coordination, precipitating them from contaminated solutions .

Comparative Reaction Efficiency

| Reaction Type | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleotide Triphosphate | BTAP | 85 | 95 |

| Phase-Transfer Alkylation | BTAP | 78 | 90 |

| Metal Ion Precipitation | BTAP | 92 | 88 |

Environmental and Stability Considerations

BTAP’s reactivity in phosphorylation and phase-transfer processes makes it indispensable in nucleotide synthesis and industrial catalysis. Ongoing research explores its potential in drug delivery and renewable energy systems, underscoring its multifaceted utility .

科学研究应用

Analytical Chemistry

- Phase-Transfer Catalyst : The compound enhances reaction efficiency in organic synthesis by acting as a phase-transfer catalyst. This property allows for improved yields and reaction rates in various chemical processes, making it invaluable for chemists .

Biochemistry

- Drug Delivery Systems : this compound is utilized in preparing liposomes and lipid-based drug delivery systems. These systems enhance the bioavailability of therapeutic agents, which is critical in pharmaceutical applications .

- Nucleotide Synthesis : It plays a significant role in synthesizing nucleotide 5'-O-triphosphates, essential for DNA and RNA synthesis, thus impacting genetic research and biotechnology .

Material Science

- Synthesis of Advanced Materials : The compound is employed in creating polymer composites that are lightweight and durable, suitable for various industrial applications .

Electrochemistry

- Electrolyte in Energy Storage : Acting as an electrolyte in batteries and supercapacitors, it enhances energy storage capabilities, which is vital for developing efficient energy systems .

Environmental Science

- Heavy Metal Remediation : This compound aids in the remediation of heavy metal contamination in soils and water, providing effective solutions for environmental cleanup efforts .

Data Table: Summary of Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Analytical Chemistry | Phase-transfer catalyst | Improves reaction efficiency |

| Biochemistry | Liposome preparation | Enhances drug bioavailability |

| Nucleotide synthesis | Essential for genetic research | |

| Material Science | Polymer composites | Lightweight and durable products |

| Electrochemistry | Electrolyte in batteries/supercapacitors | Improves energy storage |

| Environmental Science | Heavy metal remediation | Effective environmental cleanup |

Case Study 1: Liposome Development

Research has demonstrated that the incorporation of this compound into lipid formulations significantly increases the encapsulation efficiency of drugs within liposomes. This advancement has implications for targeted drug delivery systems, particularly in cancer therapy.

Case Study 2: Energy Storage Solutions

A study highlighted the effectiveness of this compound as an electrolyte in lithium-ion batteries. The compound's ability to enhance ionic conductivity led to improved battery performance, indicating its potential for future energy storage technologies.

作用机制

The mechanism of action of Bis(tetrabutylammonium) Dihydrogen Pyrophosphate involves its role as a phosphorylating agent. It facilitates the transfer of pyrophosphate groups to nucleotide precursors, resulting in the formation of nucleotide 5’-O-triphosphates. These triphosphates are essential for various biochemical processes, including DNA and RNA synthesis .

相似化合物的比较

Similar Compounds

Tetrabutylammonium Pyrophosphate: Similar in structure but lacks the dihydrogen component.

Tetrabutylammonium Hydrogen Phosphate: Contains a single phosphate group instead of a pyrophosphate group.

Uniqueness

Bis(tetrabutylammonium) Dihydrogen Pyrophosphate is unique due to its ability to efficiently phosphorylate nucleotide precursors, making it an essential reagent in the synthesis of nucleotide 5’-O-triphosphates. Its stability and reactivity under mild conditions also make it a valuable compound in various scientific research applications .

生物活性

Bis(tetrabutylammonium) dihydrogen pyrophosphate (BTAP) is a chemical compound with the molecular formula C32H74N2O7P2. It is widely recognized for its applications in biochemical research, particularly in the synthesis of nucleotide 5’-O-triphosphates, which are critical for various cellular processes. This article delves into the biological activity of BTAP, exploring its mechanisms of action, biochemical pathways, and applications in scientific research.

BTAP primarily functions as a reagent in the phosphorylation of nucleotides. Its mechanism involves the following key aspects:

- Phosphorylation : BTAP facilitates the addition of phosphate groups to nucleotide precursors, resulting in the synthesis of nucleotide 5’-O-triphosphates. This process is essential for nucleic acid metabolism and energy transfer within cells .

- Target Interactions : The compound interacts with enzymes such as pyrophosphatases, which catalyze the hydrolysis of pyrophosphate into inorganic phosphate, thereby influencing various metabolic pathways.

- Biochemical Pathways : The phosphorylation reactions mediated by BTAP are crucial for DNA replication and transcription as they modulate the availability of nucleotide triphosphates necessary for these processes.

Cellular Effects

The biological effects of BTAP extend to various cellular processes:

- Cell Signaling : By modulating nucleotide availability, BTAP influences signaling pathways that are vital for cellular communication and response mechanisms.

- Gene Expression : The compound plays a role in regulating gene expression through its involvement in transcriptional processes.

- Cellular Metabolism : BTAP impacts metabolic pathways by altering the levels of nucleotides, which are fundamental for energy metabolism and biosynthetic reactions .

Research Applications

BTAP has diverse applications across several fields:

- Biochemistry : It is extensively used as a reagent for synthesizing nucleotide 5’-O-triphosphates and other phosphorylated compounds, facilitating research in nucleic acid chemistry .

- Molecular Biology : The compound is integral to the development of DNA and RNA oligonucleotides used in genetic research and biotechnology applications. Its ability to efficiently phosphorylate nucleotide precursors makes it invaluable in these fields .

- Medicinal Chemistry : BTAP is explored for its potential in developing nucleotide-based therapeutic agents, highlighting its significance in pharmaceutical research .

Comparative Analysis

To understand the uniqueness of BTAP, it is beneficial to compare it with similar compounds:

| Compound | Structure | Key Features |

|---|---|---|

| Tetrabutylammonium Pyrophosphate | C16H36N2O7P2 | Lacks dihydrogen component; less effective in nucleotide phosphorylation |

| Tetrabutylammonium Hydrogen Phosphate | C16H36N2O4P | Contains a single phosphate group; limited applications compared to BTAP |

BTAP's unique ability to efficiently phosphorylate nucleotide precursors under mild conditions distinguishes it from these similar compounds .

Case Studies and Research Findings

Several studies highlight the biological activity of BTAP:

- Fluorescent Labeling Techniques : A study demonstrated that BTAP can be utilized to label RNA molecules efficiently, allowing for real-time imaging in live cells. This application underscores its role in advancing molecular imaging techniques .

- Nucleotide Synthesis Studies : Research has shown that using BTAP significantly increases yields in synthesizing modified ribonucleoside triphosphates compared to traditional methods. This improvement enhances the efficiency of producing nucleotides for various applications .

- Impact on Cellular Processes : Investigations into the effects of BTAP on dynamin-mediated membrane constriction revealed its influence on endocytosis, a critical cellular process. This finding illustrates its broader implications in cell biology beyond nucleotide synthesis .

属性

IUPAC Name |

[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.H4O7P2/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-8(2,3)7-9(4,5)6/h2*5-16H2,1-4H3;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGBCELIUCBRKN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OP(=O)([O-])OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H74N2O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857447-79-1 | |

| Record name | Bis(tetrabutylammonium) Dihydrogen Pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。